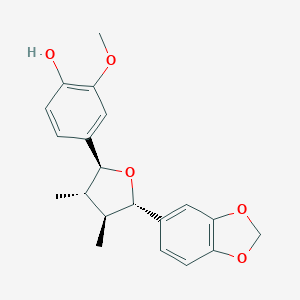![molecular formula C22H29NO2 B541621 4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol CAS No. 169274-78-6](/img/structure/B541621.png)
4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol
Übersicht
Beschreibung
Ro-25-6981 ist ein hochpotenter und selektiver Antagonist des N-Methyl-D-Aspartat-(NMDA)-Rezeptors, der die NR2B-Untereinheit enthält. Diese Verbindung wurde umfassend auf ihre neuroprotektiven Eigenschaften und ihre potenziellen therapeutischen Anwendungen bei verschiedenen neurologischen Erkrankungen untersucht, darunter Epilepsie, Parkinson-Krankheit und Depression .
Herstellungsmethoden
Ro-25-6981 kann durch einen mehrstufigen Prozess synthetisiert werden, der die folgenden Schlüsselschritte beinhaltet:
Bildung des Piperidinrings: Die Synthese beginnt mit der Bildung des Piperidinrings, der ein wichtiger Strukturbestandteil von Ro-25-6981 ist.
Einführung der Hydroxyphenylgruppe: Die Hydroxyphenylgruppe wird durch eine Reihe von Reaktionen eingeführt, darunter Friedel-Crafts-Acylierung und Reduktion.
Bildung des Endprodukts: Das Endprodukt wird durch Kupplung der Hydroxyphenylgruppe mit dem Piperidinring erhalten, gefolgt von Reinigung und Kristallisation
Chemische Reaktionsanalyse
Ro-25-6981 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Ro-25-6981 kann unter bestimmten Bedingungen zu entsprechenden Oxiden oxidiert werden.
Reduktion: Die Verbindung kann reduziert werden, um ihre reduzierten Derivate zu bilden.
Substitution: Ro-25-6981 kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Hydrolyse: Die Verbindung kann hydrolysiert werden, um ihre hydrolysierten Produkte zu bilden
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
Ro-25-6981 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Parkinson-Krankheit: Ro-25-6981 hat in präklinischen Studien vielversprechend gezeigt, die Symptome der Parkinson-Krankheit zu reduzieren.
Depression: Die Verbindung wurde auf ihre potenziellen Antidepressiva-Effekte untersucht, indem sie auf NMDA-Rezeptoren abzielt.
Schmerzlinderung: Ro-25-6981 wurde in verschiedenen Schmerzmodellen auf seine analgetischen Wirkungen untersucht.
Wirkmechanismus
Ro-25-6981 übt seine Wirkung aus, indem es selektiv die NR2B-Untereinheit des NMDA-Rezeptors blockiert. Diese Hemmung verhindert den übermäßigen Einstrom von Kalziumionen in Neuronen, was zu Exzitotoxizität und neuronaler Schädigung führen kann. Durch die Modulation der NMDA-Rezeptoraktivität trägt Ro-25-6981 dazu bei, Neuronen zu schützen und Symptome im Zusammenhang mit neurologischen Erkrankungen zu reduzieren .
Wissenschaftliche Forschungsanwendungen
Ro-25-6981 has a wide range of scientific research applications, including:
Parkinson’s Disease: Ro-25-6981 has shown promise in reducing symptoms of Parkinson’s disease in preclinical studies.
Depression: The compound has been investigated for its potential antidepressant effects by targeting NMDA receptors.
Pain Management: Ro-25-6981 has been studied for its analgesic effects in various pain models.
Wirkmechanismus
Target of Action
Ro 25-6981 is a potent, selective, and activity-dependent antagonist of NMDA (N-methyl-D-aspartic acid) receptors that contain the NR2B subunit . The NR2B subunit of NMDA receptors plays a crucial role in learning and memory processes .
Mode of Action
Ro 25-6981 interacts with its targets in an activity-dependent manner . It binds to the TMD region of the NMDA receptor, which is considered a potential target to treat depression . The binding affinity of Ro 25-6981 to the TMD region of the NMDA receptor is stronger than other drugs, suggesting its potential effective inhibitory effect . Critical binding-site residues at the active site include Leu124 and Met63, which contribute the most to the binding energy .
Biochemical Pathways
Ro 25-6981 affects the glutamatergic neurotransmitter system . By blocking the NMDA receptors that contain the NR2B subunit, it can modulate the function of these receptors and influence the downstream effects related to learning, memory, and potentially depression .
Pharmacokinetics
The metabolic prediction data showed glucuronidation and sulfation as potential metabolic pathways .
Result of Action
Ro 25-6981 has shown anticonvulsant and anti-Parkinsonian activity . It has been found to be effective against PTZ-induced seizures in infantile rats, specifically suppressing the tonic phase of the generalized tonic–clonic seizures . It also shows significant analgesic effects on incision pain in rats and effectively attenuates postoperative hyperalgesia .
Action Environment
The action of Ro 25-6981 can be influenced by various environmental factors. For instance, its anticonvulsant action is age- and activation-dependent . It’s more effective in early postnatal development . .
Biochemische Analyse
Biochemical Properties
Ro 25-6981 interacts with NMDA receptors, specifically those containing the NR2B subunit . The IC50 values are 0.009 and 52 μM for cloned receptor subunit combinations NR1C/NR2B and NR1C/NR2A, respectively . This indicates a high degree of selectivity for NR2B-containing receptors .
Cellular Effects
Ro 25-6981 has been shown to have neuroprotective actions in vivo and in vitro . It protects cultured cortical neurons against glutamate toxicity and combined oxygen and glucose deprivation . It also has been shown to have effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Ro 25-6981 exerts its effects at the molecular level by blocking NMDA receptors that contain the NR2B subunit . This blockade is activity-dependent, meaning it occurs when the NMDA receptor is activated . The binding affinity of Ro 25-6981 to the TMD region of the NMDA receptor is strong, suggesting an effective inhibitory effect .
Temporal Effects in Laboratory Settings
Ro 25-6981 has been shown to have long-term effects on cellular function in in vitro or in vivo studies . It has been found to be stable under various experimental conditions .
Dosage Effects in Animal Models
In animal models, the effects of Ro 25-6981 vary with different dosages . For instance, in a study using a PTZ model in infantile rats, Ro 25-6981 exhibited anticonvulsant effects .
Metabolic Pathways
The metabolic prediction data showed glucuronidation and sulfation as potential metabolic pathways .
Transport and Distribution
It is known that Ro 25-6981 can cross the blood-brain barrier, which allows it to exert its effects on NMDA receptors in the brain .
Subcellular Localization
It is known to interact with NMDA receptors, which are typically located at the postsynaptic density of neurons
Vorbereitungsmethoden
Ro-25-6981 can be synthesized through a multi-step process involving the following key steps:
Formation of the piperidine ring: The synthesis begins with the formation of the piperidine ring, which is a crucial structural component of Ro-25-6981.
Introduction of the hydroxyphenyl group: The hydroxyphenyl group is introduced through a series of reactions, including Friedel-Crafts acylation and reduction.
Formation of the final product: The final product is obtained by coupling the hydroxyphenyl group with the piperidine ring, followed by purification and crystallization
Analyse Chemischer Reaktionen
Ro-25-6981 undergoes various chemical reactions, including:
Oxidation: Ro-25-6981 can be oxidized to form corresponding oxides under specific conditions.
Reduction: The compound can be reduced to form its reduced derivatives.
Substitution: Ro-25-6981 can undergo substitution reactions, where one functional group is replaced by another.
Hydrolysis: The compound can be hydrolyzed to form its hydrolyzed products
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Ro-25-6981 ist einzigartig in seiner hohen Selektivität und Potenz für die NR2B-Untereinheit des NMDA-Rezeptors. Ähnliche Verbindungen umfassen:
Ifenprodil: Ein weiterer NR2B-selektiver Antagonist, aber Ro-25-6981 hat in verschiedenen Assays eine höhere Potenz gezeigt.
Die einzigartige Selektivität von Ro-25-6981 für die NR2B-Untereinheit macht es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rollen dieses Rezeptorsubtyps in verschiedenen physiologischen und pathologischen Prozessen.
Eigenschaften
IUPAC Name |
4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2/c1-17(22(25)20-7-9-21(24)10-8-20)16-23-13-11-19(12-14-23)15-18-5-3-2-4-6-18/h2-10,17,19,22,24-25H,11-16H2,1H3/t17-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZSEUPGUDIELE-HTAPYJJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCC(CC1)CC2=CC=CC=C2)C(C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1CCC(CC1)CC2=CC=CC=C2)[C@H](C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169274-78-6 | |
| Record name | (αR,βS)-α-(4-Hydroxyphenyl)-β-methyl-4-(phenylmethyl)-1-piperidinepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169274-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Ro 25-6981 acts as a highly potent and selective antagonist of N-methyl-D-aspartate (NMDA) receptors containing the GluN2B subunit. [, , , , , ]
A: Ro 25-6981 binds to the GluN2B subunit of NMDA receptors, preventing the binding of agonists like glutamate and blocking the receptor's activity. This interaction is activity-dependent, meaning Ro 25-6981 exhibits higher affinity for activated receptors. [, , , ]
ANone: Blocking GluN2B-containing NMDA receptors can lead to a variety of effects depending on the brain region and neuronal circuit involved. Some observed effects include:
- Reduced neuronal excitability: By inhibiting excitatory glutamate transmission, Ro 25-6981 can decrease the overall excitability of neuronal networks. [, , ]
- Modulation of synaptic plasticity: GluN2B-containing NMDA receptors play a crucial role in synaptic plasticity processes like long-term potentiation (LTP) and long-term depression (LTD). Ro 25-6981 has been shown to inhibit the induction of LTD and, under certain conditions, enhance LTP. [, , ]
- Neuroprotection: By blocking excitotoxic glutamate signaling through GluN2B-containing NMDA receptors, Ro 25-6981 has shown neuroprotective potential in various models of neuronal injury. [, , ]
- Alterations in intracellular signaling: Blocking GluN2B-containing NMDA receptors can impact downstream intracellular signaling pathways, including ERK1/2 and CaMKIIα, which are involved in various cellular processes like neuronal survival and plasticity. [, , ]
ANone: The molecular formula of Ro 25-6981 is C23H31NO2, and its molecular weight is 353.5 g/mol.
ANone: Ro 25-6981 is primarily recognized for its antagonist activity at NMDA receptors and does not exhibit catalytic properties.
A: Yes, computational studies have been conducted using techniques like ligand-protein docking and molecular dynamics simulations to investigate the binding affinity and mechanism of Ro 25-6981 with NMDA receptors. []
A: While the provided articles do not directly explore the SAR of Ro 25-6981, research on related GluN2B antagonists suggests that modifications to the aromatic ring, piperidine ring, and linker region can significantly affect binding affinity, selectivity, and pharmacological properties. [, ]
A: Researchers have employed various administration routes for Ro 25-6981, including intraperitoneal, intracerebroventricular, intrathecal, and microdialysis, suggesting the feasibility of different formulations. [, , , , , , , , , ]
ANone: While specific SHE regulations are not discussed, researchers handle Ro 25-6981 with appropriate safety precautions in laboratory settings, highlighting the importance of responsible handling practices.
ANone: Ro 25-6981 has demonstrated efficacy in various in vitro and in vivo models, including:
- Protection against glutamate toxicity in cultured neurons. []
- Reduction of infarct size and neurological deficits in rat models of cerebral ischemia-reperfusion injury. []
- Analgesic effects in rat models of neuropathic pain, incisional pain, and inflammatory pain. [, , , , ]
- Reversal of behavioral abnormalities in a rat model of dietary zinc restriction. []
- Inhibition of conditioned fear expression in a rat model of post-traumatic stress disorder. []
- Modulation of visceral pain responses in a rat model of visceral hypersensitivity. []
- Impairment of motor learning in a mouse model of rotarod performance. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


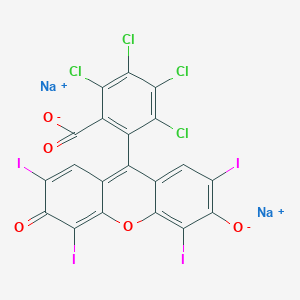
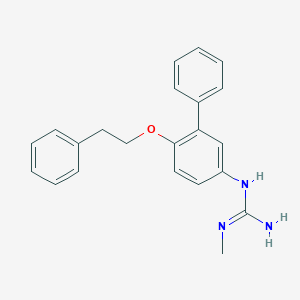
![N-(furan-2-ylmethyl)-2-[3-[(E)-[1-(furan-2-ylmethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetamide](/img/structure/B542145.png)
![(6E)-6-[(2E)-2-(1H-quinolin-2-ylidene)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B542153.png)
![5H-Benzocyclohepten-5-ol, 7-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-6,7,8,9-tetrahydro-1-methyl-, hydrochloride, (5R,7R)-rel-(9CI)](/img/structure/B542633.png)
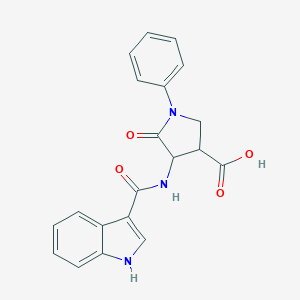
![(4-fluorophenyl)-[(3S)-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone](/img/structure/B543077.png)
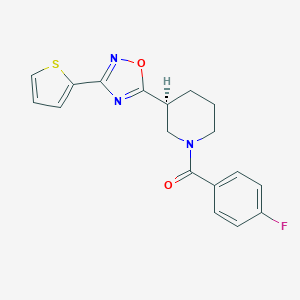
![(3S,6S,10aS)-N-(diphenylmethyl)-6-[(2S)-2-(methylamino)propanamido]-5-oxo-decahydropyrrolo[1,2-a]azocine-3-carboxamide](/img/structure/B543384.png)
![(3a'S,6a'R)-3'-(3,4-dihydroxybenzyl)-5'-[2-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B543994.png)
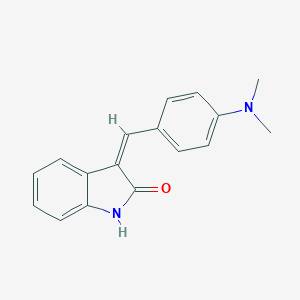
![N-{(3r,4r)-4-[(6-Amino-4-Methylpyridin-2-Yl)methyl]pyrrolidin-3-Yl}-N'-[2-(3-Fluorophenyl)ethyl]ethane-1,2-Diamine](/img/structure/B544361.png)
